![molecular formula C21H31FN2O B6124569 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide](/img/structure/B6124569.png)
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide, commonly known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which is responsible for the breakdown of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in the brain, which can help to reduce neuronal excitability and prevent seizures. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide levels in the brain, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to increase the activity of certain brain regions such as the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which makes it a useful tool for studying the role of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in various physiological and pathological processes. However, CPP-115 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, its effects may be influenced by a number of factors such as age, gender, and genetic background.
Future Directions
There are a number of future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of addiction and anxiety disorders. Another area of interest is the development of more potent and selective inhibitors of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase. Additionally, further research is needed to fully understand the long-term safety and efficacy of CPP-115, as well as its potential interactions with other drugs and medications.
Conclusion:
CPP-115 is a compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase makes it a useful tool for studying the role of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in various physiological and pathological processes. While there are still some limitations and uncertainties surrounding the use of CPP-115, its potential for future therapeutic applications makes it an exciting area of research.
Synthesis Methods
CPP-115 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 3-(1-cycloheptyl-3-piperidinyl)propanoic acid to form the intermediate 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorobenzyl)propanamide. This intermediate is then converted to CPP-115 through a series of reactions involving the addition of various reagents such as acetic anhydride and triethylamine.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Its ability to inhibit 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase leads to an increase in 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide levels in the brain, which can help to reduce neuronal excitability and prevent seizures. CPP-115 has also been shown to have potential applications in the treatment of addiction and anxiety disorders, as well as in the management of pain.
properties
IUPAC Name |
3-(1-cycloheptylpiperidin-3-yl)-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c22-19-11-5-6-12-20(19)23-21(25)14-13-17-8-7-15-24(16-17)18-9-3-1-2-4-10-18/h5-6,11-12,17-18H,1-4,7-10,13-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPPGIDKHZHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)CCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.